molecular formula C14H18N2O3S B2960963 ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1207021-96-2

ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2960963
CAS No.: 1207021-96-2
M. Wt: 294.37
InChI Key: HCNSTHIQLSPBBN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl 3-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the rubber industry as a vulcanization accelerator.

    6-Methylbenzothiazole: Studied for its potential as a corrosion inhibitor.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

ethyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-18-8-7-16-11-6-5-10(13(17)19-4-2)9-12(11)20-14(16)15/h5-6,9,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSTHIQLSPBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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